molecular formula C22H23ClN4O2 B11039074 N-(4-chlorobenzyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide

N-(4-chlorobenzyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B11039074
M. Wt: 410.9 g/mol
InChI Key: PNVSTDWFEKUQRE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 4-chlorobenzyl chloride, 3-methoxyquinoxaline, and piperidine-4-carboxylic acid. The synthesis may involve:

    Nucleophilic substitution: Reacting 4-chlorobenzyl chloride with piperidine-4-carboxylic acid to form an intermediate.

    Coupling reaction: Coupling the intermediate with 3-methoxyquinoxaline under specific conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Temperature control: Maintaining specific temperatures to ensure optimal reaction conditions.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural uniqueness : The presence of specific functional groups like the 4-chlorobenzyl and 3-methoxyquinoxaline moieties.
  • Biological activity : Unique interactions with biological targets that may result in distinct pharmacological effects.

Properties

Molecular Formula

C22H23ClN4O2

Molecular Weight

410.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H23ClN4O2/c1-29-22-20(25-18-4-2-3-5-19(18)26-22)27-12-10-16(11-13-27)21(28)24-14-15-6-8-17(23)9-7-15/h2-9,16H,10-14H2,1H3,(H,24,28)

InChI Key

PNVSTDWFEKUQRE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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